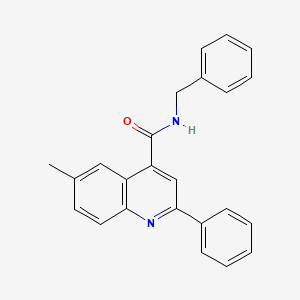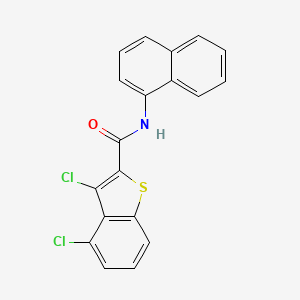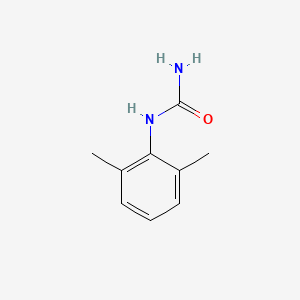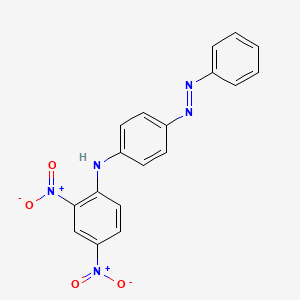![molecular formula C12H13N3O3S B11707456 2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)
2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydrazone linkage, and a substituted phenyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(2E)-2-(4-Hydroxy-3-methoxybenzyliden)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-on beinhaltet typischerweise die Kondensation von 4-Hydroxy-3-methoxybenzaldehyd mit Thiosemicarbazid, gefolgt von einer Cyclisierung. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation aus einem geeigneten Lösungsmittel wie Methanol oder Ethanol gereinigt .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen für höhere Ausbeuten, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität und der Einsatz von Durchflussreaktoren zur Steigerung der Effizienz und Sicherheit.
Analyse Chemischer Reaktionen
Reaktionstypen
2-[(2E)-2-(4-Hydroxy-3-methoxybenzyliden)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Methoxy- und Hydroxygruppen können unter geeigneten Bedingungen an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Pyridin.
Hauptprodukte
Oxidation: Bildung von entsprechenden Chinonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von Ethern, Estern oder anderen substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-(4-Hydroxy-3-methoxybenzyliden)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-on wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht:
Wirkmechanismus
Der Wirkmechanismus von 2-[(2E)-2-(4-Hydroxy-3-methoxybenzyliden)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen:
Antioxidative Aktivität: Die Verbindung kann freie Radikale abfangen und Metallionen chelatieren, wodurch Zellen vor oxidativem Schaden geschützt werden.
Antibakterielle Aktivität: Es stört die bakteriellen Zellwände und hemmt essentielle Enzyme, was zum Absterben von Bakterienzellen führt.
Zytotoxische Aktivität: Induziert Apoptose in Krebszellen durch Aktivierung spezifischer Signalwege und Hemmung der Zellproliferation.
Wirkmechanismus
The mechanism of action of (2Z)-2-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways that are critical for cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Hydroxy-4-methoxybenzaldehyd: Ein Vorläufer in der Synthese der Zielverbindung, bekannt für seine Verwendung in der Synthese von Schiff-Base-Liganden.
2-Hydroxy-3-methoxybenzylidenthiazolo[3,2-a]pyrimidine: Verbindungen mit ähnlichen strukturellen Merkmalen und biologischen Aktivitäten.
Einzigartigkeit
2-[(2E)-2-(4-Hydroxy-3-methoxybenzyliden)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-on zeichnet sich durch seine einzigartige Kombination aus Thiazolring, Hydrazone-Verknüpfung und methoxysubstituierter Benzylidengruppe aus
Eigenschaften
Molekularformel |
C12H13N3O3S |
|---|---|
Molekulargewicht |
279.32 g/mol |
IUPAC-Name |
(2Z)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13N3O3S/c1-7-11(17)14-12(19-7)15-13-6-8-3-4-9(16)10(5-8)18-2/h3-7,16H,1-2H3,(H,14,15,17)/b13-6+ |
InChI-Schlüssel |
HMIZFRXJCMFHQS-AWNIVKPZSA-N |
Isomerische SMILES |
CC1C(=O)N/C(=N/N=C/C2=CC(=C(C=C2)O)OC)/S1 |
Kanonische SMILES |
CC1C(=O)NC(=NN=CC2=CC(=C(C=C2)O)OC)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)


![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)

![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![3-{5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11707467.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
